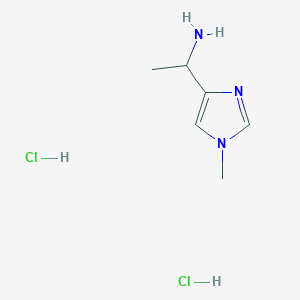
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, also known as MIE, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MIE is a derivative of histamine, a neurotransmitter that is involved in various physiological processes in the body.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has focused on the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, which includes compounds like 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. These studies reveal the potential for these compounds in complexation and stability studies, particularly with metals like Cu(II) (Pařík & Chlupatý, 2014).
Anticancer Applications
This compound has been explored in the synthesis of benzimidazole–thiazole derivatives, which have shown promising anticancer activity against cell lines like HepG2 and PC12. This suggests a potential use in developing novel anticancer agents (Nofal et al., 2014).
Development of Histamine H2 Receptor Agonists
The compound has been used in the efficient synthesis of impromidine-type histamine H2 receptor agonists. This research highlights its role as an essential intermediate in the development of these agonists (Sellier et al., 1992).
Supramolecular Chemistry
In supramolecular chemistry, it has contributed to the formation of structures like polyimidazole tripod coils, showcasing its potential in building complex molecular assemblies (Cheruzel et al., 2005).
Antifungal Agent Development
The compound has been used in synthesizing various derivatives with potent antifungal activities. This underscores its relevance in developing new antifungal medications (Artico et al., 1993).
Other Applications
Its derivatives have been investigated in diverse areas including antimicrobial activity, synthesis of nitrogen-rich compounds for potential use in gas generators, and synthesis of imidazole derivatives with antibacterial properties (Bhat et al., 2019), (Srinivas et al., 2014), (Reddy & Reddy, 2010).
Mécanisme D'action
Target of Action
The primary target of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching, inflammation, and vasodilation .
Mode of Action
This compound interacts with histamine receptors by mimicking the action of histamine, a neurotransmitter in the body . It binds to these receptors and triggers a series of reactions that lead to the physiological responses typically associated with histamine, such as dilation of blood vessels and contraction of smooth muscle .
Biochemical Pathways
The compound is involved in the histidine metabolism pathway . It is a metabolite of histamine, produced by the action of the enzyme histamine 1-methyltransferase . The downstream effects of this pathway include the regulation of gastric acid secretion, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with histamine receptors. By activating these receptors, it can induce a range of responses, including increased gastric acid secretion, modulation of immune responses, and regulation of neurotransmission .
Propriétés
IUPAC Name |
1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJOSGLKFGRGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C=N1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)
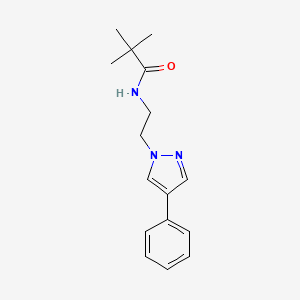
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2470881.png)
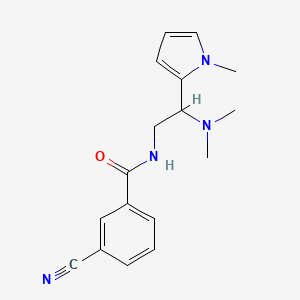


![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)

![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)
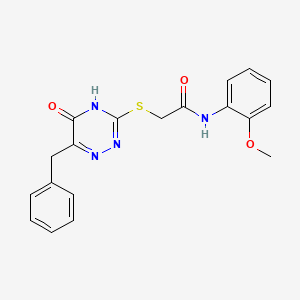
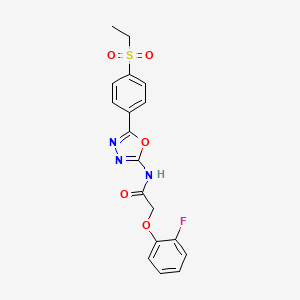
![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2470895.png)